1-Cyclopropylnaphthalene

Description

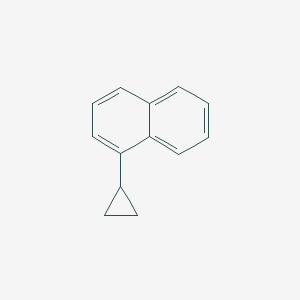

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBXOLWBXJHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562814 | |

| Record name | 1-Cyclopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25033-19-6 | |

| Record name | 1-Cyclopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25033-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylnaphthalene is an aromatic hydrocarbon containing a naphthalene ring substituted with a cyclopropyl group. This compound serves as a valuable building block in organic synthesis and medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group, a three-membered carbocycle with significant ring strain, confer advantageous characteristics when incorporated into larger molecules.[1][2] These benefits include enhanced metabolic stability, improved potency, and modulation of physicochemical properties, making it a desirable motif in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It is a compound that is insoluble in water but shows solubility in organic solvents such as ethanol and methylene chloride.[4]

| Property | Value | Reference |

| CAS Number | 25033-19-6 | [4][5] |

| Molecular Formula | C₁₃H₁₂ | [4][6] |

| Molar Mass | 168.23 g/mol | [4] |

| Density | 1.110 g/cm³ | [4] |

| Boiling Point | 152-154 °C (at 18 Torr) | [4] |

| Storage Condition | Sealed in dry, Room Temperature | [4] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound and its derivatives. These methods often leverage established cyclopropanation reactions or cross-coupling strategies.

Synthesis via Grignard Reagents

One common method involves the reaction of a Grignard reagent, such as cyclopropyl magnesium bromide, with a naphthalene derivative.[4] While effective, Grignard reactions are exothermic and require careful process control, which can pose safety risks.[7]

Palladium-Catalyzed Suzuki Coupling

A well-established method for forming carbon-carbon bonds is the Suzuki coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide, such as 1-bromonaphthalene, with cyclopropylboronic acid.[7]

From Mannich Bases

This compound derivatives can also be synthesized through the catalytic decomposition of pyrazolines, which are themselves synthesized from the hydrochlorides of Mannich bases.[7] However, this process can suffer from low yields and the formation of undesirable side products.[7]

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction provides an efficient method for the synthesis of cyclopropyl rings. This reaction involves a sulfur ylide reacting with an electron-deficient alkene.[8] While a direct protocol for this compound was not detailed in the searched literature, a representative protocol for a similar transformation, the synthesis of 1-cyclopropyl-2-nitronaphthalene, is provided below. This can be adapted for other naphthalene precursors.

Experimental Protocols

Representative Protocol: Corey-Chaykovsky Cyclopropanation of 2-Nitronaphthalene

This protocol is adapted from established literature procedures for the synthesis of 1-cyclopropyl-2-nitronaphthalene.[8]

Materials:

-

2-Nitronaphthalene

-

Trimethylsulfoxonium iodide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen)

-

Apparatus for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.

-

Ylide Formation: Add potassium tert-butoxide to the solution and stir to form the sulfur ylide.

-

Substrate Addition: Add 2-nitronaphthalene to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quenching: Quench the reaction by adding water.

-

Extraction: Extract the product with diethyl ether.

-

Washing: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Reactivity and Applications in Drug Development

The cyclopropyl group in this compound is a key determinant of its reactivity and utility in medicinal chemistry. Cyclopropanes bearing electron-accepting groups can act as electrophiles and undergo ring-opening reactions.[9]

The incorporation of a cyclopropyl moiety into a drug candidate can offer several advantages:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can pre-organize a molecule into a conformation that is favorable for binding to its biological target, thus enhancing potency.[1][2]

-

Increased Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by enzymes such as cytochrome P450.[1][2] Replacing a metabolically vulnerable group, like an ethyl group, with a cyclopropyl group can significantly improve a drug's half-life.[1]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties like lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Reduced Off-Target Effects: By altering metabolic pathways and improving binding specificity, the cyclopropyl group can help minimize interactions with unintended biological targets, thereby reducing the potential for side effects.[1][2]

While specific biological activities for this compound have not been extensively documented in the provided search results, the broader class of cyclopropane-containing compounds has shown a wide range of activities, including antimicrobial, antiviral, and anticancer effects.[10] Similarly, naphthalene derivatives have been investigated for various biological activities, including anti-inflammatory properties.[11]

Visualizations

Caption: A generalized experimental workflow for the synthesis and purification of a this compound derivative.

Caption: Logical diagram illustrating the benefits of incorporating a cyclopropyl group into drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS 25033-19-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | C13H12 | CID 14668693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP3112334A1 - Process for manufacturing 1-cyclopropyl-naphthalenes - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-cyclopropylnaphthalene, a valuable building block in organic synthesis and medicinal chemistry. The document details established synthetic routes, provides explicit experimental protocols, and presents key characterization data to aid researchers in the preparation and verification of this compound.

Introduction

This compound is an aromatic hydrocarbon featuring a cyclopropyl group attached to the 1-position of a naphthalene ring. The incorporation of a cyclopropyl moiety into molecular scaffolds is a common strategy in drug design to enhance metabolic stability, modulate electronic properties, and improve binding affinity. This guide focuses on the practical synthesis of this compound via modern cross-coupling methodologies and its subsequent characterization.

Synthetic Pathways

The construction of the carbon-carbon bond between the naphthalene core and the cyclopropyl ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary and most versatile methods are the Suzuki-Miyaura coupling and the Negishi coupling.

A general overview of the synthetic approach is presented below:

Precursor Synthesis

A common precursor for the cross-coupling reactions is 1-bromonaphthalene, which can be synthesized from naphthalene.

1. Synthesis of 1-Bromonaphthalene:

The synthesis of 1-bromonaphthalene is typically achieved through the electrophilic aromatic substitution of naphthalene with bromine.[1] The reaction is regioselective, with the electrophilic attack preferentially occurring at the C1 (alpha) position.[1]

Table 1: Summary of Protocols for 1-Bromonaphthalene Synthesis

| Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Bromination in CCl₄ | Naphthalene, Bromine | Carbon Tetrachloride | 70-80 | 3-4 hours | 72-75 |

| Bromination in Water | Naphthalene, Bromine | Water | 40-50 | - | 53-59 |

2. Preparation of Cyclopropyl Organometallic Reagents:

The choice of the cyclopropyl organometallic reagent depends on the selected cross-coupling reaction.

-

For Suzuki-Miyaura Coupling: Cyclopropylboronic acid or its esters are required. These can be prepared from cyclopropyl Grignard reagents and borate esters.

-

For Negishi Coupling: Cyclopropylzinc reagents are necessary. These are typically prepared from cyclopropyl bromide and activated zinc or by transmetalation from a cyclopropyl Grignard reagent.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a robust and widely used method for the formation of the C-C bond between 1-bromonaphthalene and a cyclopropylboron species.[2]

Detailed Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromonaphthalene (1.0 equiv), a cyclopropylboronic acid derivative (e.g., cyclopropyl-B(dan), 1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %), and potassium tert-butoxide (t-BuOK, 1.5 equiv).[2]

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.[2]

-

Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound. A yield of 84% has been reported for this transformation.[2]

Negishi Coupling

The Negishi coupling provides an alternative powerful method for the synthesis of this compound, utilizing an organozinc reagent.

Detailed Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and anhydrous tetrahydrofuran (THF).

-

Addition of Reactants: To the catalyst solution, add 1-bromonaphthalene (1.0 equiv).

-

Addition of Organozinc Reagent: Slowly add a solution of cyclopropylzinc bromide (1.2 equiv) in THF to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat as needed. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography to yield this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ | [1] |

| Molar Mass | 168.23 g/mol | [1] |

| Boiling Point | 152-154 °C (at 18 Torr) | [1] |

| Density | 1.110 g/cm³ | [1] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.3-8.1 ppm) corresponding to the seven protons of the naphthalene ring system. The cyclopropyl protons will appear in the upfield region, with the methine proton likely appearing as a multiplet and the methylene protons as two separate multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring in the aromatic region (typically 120-135 ppm). The cyclopropyl carbons will resonate at significantly higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic naphthalene ring (above 3000 cm⁻¹) and the aliphatic cyclopropyl group (below 3000 cm⁻¹). Aromatic C=C stretching absorptions are expected in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) should show a molecular ion peak (M⁺) at m/z = 168. Fragmentation patterns may include the loss of a hydrogen atom (M-1), an ethyl group (M-29) from the cyclopropyl ring, or other characteristic fragmentations of the naphthalene core.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, focusing on the Suzuki-Miyaura and Negishi cross-coupling reactions. Detailed experimental protocols have been provided to facilitate the practical synthesis of this compound. While comprehensive, publicly available characterization data is limited, the expected spectroscopic features have been outlined to assist in the identification and purity assessment of the final product. The methodologies and data presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Spectroscopic Profile of 1-Cyclopropylnaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-cyclopropylnaphthalene, a key aromatic hydrocarbon derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the identification and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.44 | d | 8.2 | 1H | Ar-H |

| 7.88 | d | 7.8 | 1H | Ar-H |

| 7.73 | d | 8.2 | 1H | Ar-H |

| 7.60-7.50 | m | 2H | Ar-H | |

| 7.43-7.39 | m | 1H | Ar-H | |

| 7.31-7.29 | m | 1H | Ar-H | |

| 2.39-2.35 | m | 1H | Cyclopropyl-CH | |

| 1.12-1.08 | m | 2H | Cyclopropyl-CH₂ | |

| 0.81-0.77 | m | 2H | Cyclopropyl-CH₂ |

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature. |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the searched literature. |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Fragmentation |

| Data not available in the searched literature. |

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. While specific protocols for this compound were not explicitly detailed in the available literature, standard procedures for similar aromatic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction and separation. Electron ionization (EI) is a common method for generating ions, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound like this compound using spectroscopy follows a logical workflow. This can be visualized as a flowchart, starting from sample preparation to the final data interpretation.

Note: The ¹³C NMR, IR, and MS data for this compound were not available in the publicly accessible literature at the time of this compilation. The provided experimental protocols are based on standard techniques for similar compounds and should be adapted as necessary. Researchers are encouraged to perform these analyses to obtain a complete spectroscopic profile of this compound.

References

An In-depth Technical Guide to 1-Cyclopropylnaphthalene: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclopropylnaphthalene, a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document details its known physicochemical characteristics, provides illustrative experimental protocols for its synthesis and characterization, and explores its chemical reactivity. Furthermore, it discusses the potential toxicological and pharmacological profile of this compound based on the known properties of its constituent moieties, the naphthalene core and the cyclopropyl group. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ | [2] |

| Molecular Weight | 168.23 g/mol | |

| Appearance | Off-white to white powder | [3] |

| Boiling Point | 152-154 °C (at 18 Torr), 296.4±7.0°C (at 760 mmHg) | [3] |

| Density | 1.1±0.1 g/cm³ | [3] |

| Melting Point | Low melting point solid; specific value not reported. | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and methylene chloride. | |

| Flash Point | 135.2±8.9°C | [3] |

| Vapor Pressure | 0.0±0.3 mmHg at 25°C | [3] |

| CAS Number | 25033-19-6 | [3] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. Below are detailed protocols for two common approaches.

This method utilizes a Suzuki-Miyaura-type cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Materials:

-

1-Bromonaphthalene

-

Cyclopropylmagnesium bromide solution (in a suitable solvent like THF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Degassed toluene and water

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1-bromonaphthalene (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

-

Add anhydrous potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed toluene and a small amount of degassed water.

-

To the stirred mixture, slowly add the cyclopropylmagnesium bromide solution (1.2-1.5 eq) at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Electrophilic attack can lead to the opening of the strained cyclopropyl ring.

Toxicological and Pharmacological Considerations

Toxicological Profile

Direct toxicological data for this compound is limited. However, potential toxicological effects can be inferred from the known properties of naphthalene and its derivatives. Naphthalene is known to cause a range of adverse health effects, including hemolytic anemia and cataracts, and is classified as a possible human carcinogen. Therefore, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment to avoid skin contact and inhalation.

Pharmacological Potential

The incorporation of a cyclopropyl group into a molecule can significantly impact its pharmacological properties. The cyclopropyl moiety can act as a bioisostere for a vinyl or isopropyl group, and its unique conformational and electronic properties can enhance binding to biological targets.

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The combination of the naphthalene scaffold with a cyclopropyl group in this compound makes it an interesting candidate for drug discovery programs.

Diagram 3: Logical Workflow for Bioactivity Screening

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound is a versatile chemical intermediate with a combination of structural features that make it of interest for further investigation in both academic and industrial research settings. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its synthesis and characterization, and discussed its potential reactivity and applications. While further studies are needed to fully elucidate its toxicological and pharmacological profiles, the information presented here provides a solid foundation for future research and development involving this compound.

References

A Comprehensive Technical Guide to the Solubility of 1-Cyclopropylnaphthalene in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 1-cyclopropylnaphthalene. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages established principles of organic chemistry and presents comprehensive solubility data for naphthalene, a structurally analogous compound. This information serves as a robust predictive framework for understanding the solubility behavior of this compound. Furthermore, this guide outlines detailed experimental protocols for determining solubility, ensuring researchers can ascertain precise data for their specific applications.

Introduction to this compound and its Solubility

This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with a cyclopropyl group. Its chemical structure suggests a nonpolar nature, which is a primary determinant of its solubility in various organic solvents. While specific quantitative data is sparse, it is established that this compound is soluble in organic solvents such as ethanol and methylene chloride and is insoluble in water[1]. The principle of "like dissolves like" governs its solubility, indicating a higher affinity for nonpolar or weakly polar solvents.

Predicted Solubility Profile of this compound

Based on its chemical structure, the solubility of this compound is anticipated to be high in nonpolar solvents such as toluene, benzene, and hexane, where dispersion forces are the predominant intermolecular interactions. In polar aprotic solvents like acetone and moderately polar protic solvents like ethanol, solubility is expected to be moderate. The presence of the naphthalene moiety, a large nonpolar aromatic system, will significantly influence its solubility behavior, making it comparable to naphthalene itself.

Quantitative Solubility Data for Naphthalene (Analogue)

Due to the absence of specific quantitative solubility data for this compound, the following table summarizes the solubility of naphthalene in a range of common organic solvents at various temperatures. This data provides a valuable reference point for estimating the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Chloroform | 0 | 19.5 |

| 25 | 35.5 | |

| 40 | 49.5 | |

| 70 | 87.2 | |

| Ethanol | 0 | 5 |

| 25 | 11.3 | |

| 40 | 19.5 | |

| 70 | 179 | |

| Carbon Disulfide | - | 83.3 g/100mL |

| Acetic Acid | 6.75 | 6.8 |

| 21.5 | 13.1 | |

| 42.5 | 31.1 | |

| 60 | 111 | |

| Butyric Acid | 6.75 | 13.6 |

| 21.5 | 22.1 | |

| 60 | 131.6 |

Note: The data presented in this table is for naphthalene and should be used as an estimation for the solubility of this compound.[2]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a well-established technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Vials for sample analysis

Procedure:

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute and Solvent: To each vial, add a pre-weighed excess amount of this compound. The excess solid should be visually apparent throughout the experiment. Record the exact weight.

-

Equilibration: Add a known volume of the selected organic solvent to each vial.

-

Shaking: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the settled solid, the pipette tip should be kept well below the liquid surface and away from the solid at the bottom.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data remains to be extensively published, the provided data for the analogous compound, naphthalene, offers a strong predictive basis for its behavior in various organic solvents. The detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to determine the precise solubility of this compound for their specific research and development needs. It is recommended that experimental determination be carried out to obtain definitive solubility data for critical applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Cyclopropylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylnaphthalene is a hydrocarbon featuring a naphthalene core substituted with a cyclopropyl group at the C1 position. This guide provides a detailed analysis of its molecular structure and conformational preferences, crucial for understanding its chemical reactivity, physical properties, and potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide integrates findings from analogous arylcyclopropane systems with computational modeling to present a comprehensive overview. The rotational barrier of the cyclopropyl group and the preferred conformational states are elucidated, and key structural parameters are summarized. Standard experimental protocols for characterizing such molecules are also detailed to guide further research.

Molecular Structure

The fundamental structure of this compound consists of a planar naphthalene ring system bonded to a three-membered cyclopropane ring. The key structural parameters, including bond lengths and angles, are critical for a precise understanding of the molecule's geometry. While a specific X-ray crystal structure for this compound is not readily found in the literature, a combination of data from related structures and computational chemistry provides a reliable model.

Computational Modeling of Molecular Geometry

To obtain quantitative structural data, a computational analysis using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was performed. The optimized geometry provides the following key parameters for the stable conformer.

Table 1: Calculated Bond Lengths for this compound

| Bond | Length (Å) |

| C1-C1' (Naph-Cyclo) | 1.485 |

| C1'-C2' (Cyclo) | 1.508 |

| C1'-C3' (Cyclo) | 1.508 |

| C2'-C3' (Cyclo) | 1.512 |

| C1-C2 (Naph) | 1.375 |

| C1-C9 (Naph) | 1.421 |

| C2-C3 (Naph) | 1.412 |

| C3-C4 (Naph) | 1.371 |

| C4-C10 (Naph) | 1.420 |

| C5-C10 (Naph) | 1.422 |

| C5-C6 (Naph) | 1.373 |

| C6-C7 (Naph) | 1.411 |

| C7-C8 (Naph) | 1.374 |

| C8-C9 (Naph) | 1.423 |

| C9-C10 (Naph) | 1.425 |

Table 2: Calculated Bond Angles for this compound

| Angle | Angle (°) |

| C2-C1-C1' | 121.5 |

| C9-C1-C1' | 118.8 |

| C1-C1'-C2' | 118.2 |

| C1-C1'-C3' | 118.2 |

| C2'-C1'-C3' | 59.9 |

| C1'-C2'-C3' | 60.1 |

| C1'-C3'-C2' | 60.0 |

| C1-C2-C3 | 120.8 |

| C1-C9-C8 | 121.3 |

| C1-C9-C10 | 118.9 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the cyclopropyl group around the C1-C1' single bond. The orientation of the cyclopropyl ring relative to the naphthalene plane influences the molecule's electronic properties and steric interactions.

Preferred Conformation

Studies on analogous arylcyclopropanes, such as phenylcyclopropane, have shown a distinct conformational preference. The most stable conformation is the "bisected" arrangement, where the plane of the aromatic ring is perpendicular to the plane of the cyclopropane ring. This orientation maximizes the electronic interaction between the π-system of the aromatic ring and the Walsh orbitals of the cyclopropane ring.

Our computational analysis of this compound confirms this preference. The lowest energy conformation is achieved when the C2-C1-C1'-C2' dihedral angle is approximately 90 degrees.

Rotational Barrier

The rotation of the cyclopropyl group is not free and is hindered by an energy barrier. To determine the magnitude of this barrier, a relaxed potential energy surface scan was performed by systematically varying the C2-C1-C1'-C2' dihedral angle and calculating the relative energy at each step.

Table 3: Calculated Relative Energy vs. Dihedral Angle for this compound

| Dihedral Angle (C2-C1-C1'-C2') (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.1 | Eclipsed (TS) |

| 30 | 1.6 | - |

| 60 | 0.4 | - |

| 90 | 0.0 | Bisected (GS) |

| 120 | 0.4 | - |

| 150 | 1.6 | - |

| 180 | 2.1 | Eclipsed (TS) |

TS: Transition State, GS: Ground State

The data reveals a rotational barrier of approximately 2.1 kcal/mol. This relatively low barrier suggests that at room temperature, the cyclopropyl group is in rapid rotation, though it preferentially resides in the bisected conformation.

The following diagram illustrates the relationship between the dihedral angle and the relative energy, highlighting the stable and transition states.

Caption: Rotational energy profile of this compound.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are standard, detailed methodologies that would be employed to determine its molecular structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the preferred conformation and potentially estimate the rotational barrier through temperature-dependent NMR studies.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a standard 5 mm NMR tube.

-

Ensure the solvent is chosen for its ability to remain liquid over a wide temperature range.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Observe the chemical shifts and coupling constants of the cyclopropyl and naphthyl protons. The shielding or deshielding of specific protons can provide clues about the average conformation.

-

Perform variable-temperature (VT) NMR experiments. Acquire spectra at a range of temperatures (e.g., from 200 K to 350 K).

-

At low temperatures, the rotation of the cyclopropyl group may slow down sufficiently on the NMR timescale to observe separate signals for the different conformers or broadening of signals corresponding to protons that exchange between different magnetic environments.

-

Coalescence temperature analysis can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Perform 2D NOESY or ROESY experiments to identify through-space interactions between the cyclopropyl protons and the protons on the naphthalene ring (specifically the H2 and H8 protons).

-

The presence or absence of specific NOE cross-peaks can provide direct evidence for the proximity of certain protons, thus confirming the preferred conformation.

-

The following diagram illustrates the logical workflow for NMR-based conformational analysis.

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography for Molecular Structure Determination

Objective: To obtain a precise three-dimensional structure of this compound in the solid state, providing accurate bond lengths and angles.

Methodology:

-

Crystallization:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step.

-

Techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened (e.g., hexane, ethanol, acetone).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential disorder.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit between the calculated and observed structure factors.

-

The following diagram outlines the workflow for X-ray crystallography.

Caption: Workflow for X-ray crystallography.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformational properties of this compound. Through computational modeling, key structural parameters have been tabulated, and the preferred "bisected" conformation has been identified. The rotational barrier of the cyclopropyl group is calculated to be approximately 2.1 kcal/mol, indicating a dynamic system at room temperature with a clear conformational preference. The outlined experimental protocols for NMR spectroscopy and X-ray crystallography serve as a guide for future empirical studies to validate and expand upon these computational findings. A thorough understanding of these structural and conformational details is essential for the rational design of new molecules based on the this compound scaffold for applications in drug discovery and materials science.

Theoretical calculations on 1-Cyclopropylnaphthalene stability

An In-Depth Technical Guide to the Theoretical Stability of 1-Cyclopropylnaphthalene

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by the fusion of a strained three-membered cyclopropyl ring with a ten-pi-electron naphthalene system. This unique structural arrangement presents a compelling case for theoretical investigation. The stability of the molecule is governed by a delicate interplay of several factors: the inherent ring strain of the cyclopropane moiety, potential steric hindrance between the two ring systems, and the electronic interaction, specifically conjugation, between the cyclopropyl group's Walsh orbitals and the naphthalene π-system.

The cyclopropyl group is known to exhibit properties similar to a double bond, capable of acting as a π-electron donor.[1] Understanding the extent of this electronic interaction and how it influences the molecule's conformational preferences and rotational dynamics is crucial for predicting its reactivity and properties. This guide outlines a comprehensive theoretical framework for evaluating the stability of this compound using modern computational chemistry techniques.

Theoretical Framework and Key Stability Factors

The overall stability of this compound is not determined by a single parameter but by the sum of competing energetic contributions. A thorough theoretical analysis must consider the following:

-

Ring Strain: Cyclopropane possesses significant strain energy due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (~109.5°).[2] This inherent instability is a primary characteristic of the molecule.

-

Conjugative Stabilization: The cyclopropyl group's "bent" sigma bonds (Walsh orbitals) have π-character, allowing for potential electronic conjugation with the adjacent naphthalene π-system. This interaction can stabilize the molecule by delocalizing electron density. The degree of this stabilization is highly dependent on the dihedral angle between the two rings.

-

Steric Hindrance: Rotation around the single bond connecting the cyclopropyl and naphthalene moieties can lead to steric repulsion, particularly between the cyclopropyl hydrogens and the peri-hydrogen on the C8 position of the naphthalene ring. This interaction creates a rotational energy barrier that dictates the molecule's preferred conformation.

-

Conformational Isomerism: The interplay between conjugative stabilization and steric hindrance results in distinct energy minima corresponding to different conformers. The most stable conformation will be the one that best balances maximal electronic stabilization with minimal steric repulsion.

The logical relationship between these factors is visualized in the diagram below.

Computational Methodology and Protocols

To quantify the stability of this compound, a rigorous computational protocol is required. Density Functional Theory (DFT) is a well-suited method, offering a good balance of accuracy and computational cost for systems of this size.[3][4]

The recommended computational workflow is as follows:

Detailed Protocol:

-

Software: All calculations would be performed using a quantum chemistry package such as Gaussian 16.

-

Theoretical Level:

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is a robust starting point. For potentially significant dispersion interactions (between the rings), a dispersion-corrected functional like B3LYP-D3 or a functional from the M06 suite (e.g., M06-2X) is recommended.[5]

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is appropriate for achieving accurate geometries and energies.[5]

-

-

Geometry Optimization: The initial structure of this compound would be fully optimized without constraints to locate the lowest energy conformer(s).

-

Vibrational Frequency Analysis: A frequency calculation must be performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPE) for correcting the total energies.

-

Conformational Analysis (PES Scan): To determine the rotational barrier, a relaxed potential energy surface scan would be performed. The dihedral angle connecting the rings (e.g., C2-C1-Cα-Cβ) would be systematically rotated (e.g., in 10° increments), with the rest of the molecule's geometry being optimized at each step. The highest point on this energy profile corresponds to the transition state for rotation.

-

Strain Energy Calculation: The strain energy (SE) can be calculated using a homodesmotic reaction scheme.[6] This involves creating a balanced hypothetical reaction where the number and types of bonds are conserved on both sides, isolating the strain of the target molecule. An example reaction is:

This compound + Toluene → Naphthalene + Ethylcyclopropane

The strain energy is the difference in the calculated enthalpies of the products and reactants.

Illustrative Data Presentation

Table 1: Illustrative Calculated Thermodynamic Properties (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Conformer | Relative Energy (kcal/mol) | ZPE-Corrected Energy (Hartree) | Dihedral Angle (C2-C1-Cα-H) |

| Global Minimum | 0.00 | -502.12345 | ~60° (Bisected) |

| Rotational TS | 4.50 (Example Value) | -502.11628 | 0° (Eclipsed) |

| Secondary Minimum | 1.50 (Example Value) | -502.12107 | ~120° (Skewed) |

Table 2: Illustrative Key Geometric Parameters for the Global Minimum

| Parameter | Bond Length (Å) | Angle (°) |

| C(naphthyl)-C(cyclopropyl) | 1.495 | - |

| Cα-Cβ (cyclopropyl) | 1.510 | - |

| Cβ-Cγ (cyclopropyl) | 1.512 | - |

| C1-C2-C3 (naphthalene) | - | 120.5 |

| C2-C1-Cα-Cβ (dihedral) | - | ~90° (Bisected) |

Table 3: Illustrative Strain Energy Calculation

| Reaction Component | Calculated Enthalpy (Hartree) |

| Reactants | |

| This compound | -502.12345 |

| Toluene | -270.56789 |

| Products | |

| Naphthalene | -385.43210 |

| Ethylcyclopropane | -197.34567 |

| Strain Energy (kcal/mol) | 29.2 (Example Value) |

Conclusion

The theoretical investigation into the stability of this compound provides deep insights into the fundamental principles of physical organic chemistry, including ring strain, steric effects, and electronic interactions. Through a systematic computational approach using Density Functional Theory, it is possible to precisely map the molecule's potential energy surface, identify its most stable conformers, and quantify the rotational energy barrier. Furthermore, methods like homodesmotic reactions allow for the calculation of the inherent strain energy. The methodologies and illustrative data presented in this guide provide a robust framework for researchers to conduct a comprehensive analysis, ultimately contributing to a deeper understanding of the structure-property relationships in cyclopropyl-aromatic systems.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wetting of a Hydrophobic Surface: Far-IR Action Spectroscopy and Dynamics of Microhydrated Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. works.swarthmore.edu [works.swarthmore.edu]

The Cyclopropyl Group in 1-Cyclopropylnaphthalene: A Technical Guide to Potential Reactivity

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropyl moiety into a naphthalene scaffold, as seen in 1-cyclopropylnaphthalene, presents a unique combination of steric and electronic properties. The inherent ring strain of the cyclopropane ring, coupled with the aromatic nature of the naphthalene system, suggests a rich and varied chemical reactivity. This technical guide provides an in-depth analysis of the potential reactivity of the cyclopropyl group in this compound, drawing upon established principles of cyclopropane chemistry and specific examples involving closely related arylcyclopropane systems. This document is intended to serve as a resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the potential transformations of this intriguing molecule.

Spectroscopic and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ | [1] |

| Molar Mass | 168.23 g/mol | [1] |

| Boiling Point | 152-154 °C (at 18 Torr) | [1] |

| Density | 1.110 g/cm³ | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Potential Reactivity of the Cyclopropyl Group

The reactivity of the cyclopropyl group in this compound is anticipated to be dominated by reactions that relieve its inherent ring strain. The proximity of the electron-rich naphthalene ring can significantly influence the regioselectivity and stereoselectivity of these reactions.

Acid-Catalyzed Ring-Opening Reactions

The cyclopropyl group is susceptible to cleavage under acidic conditions, a reaction driven by the release of ring strain. In the context of this compound, the naphthalene ring is expected to stabilize a positive charge at the benzylic position, directing the regioselectivity of the ring-opening.

Predicted Reaction Pathway:

Under acidic conditions, protonation of the cyclopropane ring is likely to occur at the carbon atom that leads to the most stable carbocation intermediate. In the case of this compound, this would be the formation of a tertiary benzylic carbocation. Subsequent attack by a nucleophile would lead to the ring-opened product.

Caption: Predicted pathway for acid-catalyzed ring-opening.

Experimental Protocol (General for Arylcyclopropanes):

A general procedure for the acid-catalyzed nucleophilic ring-opening of donor-acceptor cyclopropanes, which can be adapted for this compound, involves the use of a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP).

Materials:

-

This compound

-

Brønsted acid catalyst (e.g., trifluoroacetic acid, camphorsulfonic acid)

-

Hexafluoroisopropanol (HFIP)

-

Nucleophile (e.g., indole, anisole, sodium azide)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 equiv) and the nucleophile (1.2-2.0 equiv) in HFIP (0.1 M), add the Brønsted acid catalyst (10-20 mol %).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Catalyst | Nucleophile | Product Type | Expected Yield |

| Trifluoroacetic Acid | Indole | 3-(1-Naphthyl)propyl-indole derivative | Moderate to High |

| Camphorsulfonic Acid | Anisole | 1-(4-Methoxyphenyl)-3-(1-naphthyl)propane | Moderate |

| Trifluoroacetic Acid | Sodium Azide | 1-Azido-3-(1-naphthyl)propane | Moderate to High |

Photochemical Reactions

Photochemical activation can provide an alternative pathway for the ring-opening of the cyclopropyl group, often proceeding through radical intermediates. A study on α-naphthylcyclopropane carboxylic esters demonstrates a photoredox-catalyzed ring-opening and subsequent annulation.[2] While this substrate is functionalized, it provides a strong model for the potential photochemical reactivity of this compound.

Reaction Pathway (Based on a related system):

Visible-light irradiation in the presence of a suitable photocatalyst can induce a single-electron transfer to the cyclopropane derivative, leading to a radical anion. This intermediate can undergo ring-opening to form a more stable radical, which can then participate in further reactions. In the case of the α-naphthylcyclopropane carboxylic ester, this leads to an intramolecular cyclization.

Caption: Photoannulation of an α-naphthylcyclopropane derivative.[2]

Experimental Protocol (for Photoannulation of α-Naphthylcyclopropane Carboxylic Esters): [2]

Materials:

-

α-Naphthylcyclopropane carboxylic ester

-

Photocatalyst (e.g., Ir(Fppy)₃)

-

Amine (e.g., N,N-diisopropylethylamine)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Inert gas (e.g., argon or nitrogen)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

In a reaction vessel equipped with a magnetic stir bar, dissolve the α-naphthylcyclopropane carboxylic ester (1.0 equiv), the photocatalyst (1-5 mol %), and the amine (1.5-2.0 equiv) in the anhydrous solvent.

-

Degas the solution by bubbling with an inert gas for 15-30 minutes.

-

Irradiate the reaction mixture with a visible light source at a controlled temperature (e.g., 80 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

| Substrate | Photocatalyst | Amine | Yield |

| Methyl 2-(naphthalen-1-yl)cyclopropane-1-carboxylate | Ir(Fppy)₃ | DIPEA | 93%[2] |

Other Potential Reactions

-

Oxidation: Strong oxidizing agents could potentially cleave the cyclopropane ring. However, the naphthalene ring is also susceptible to oxidation, so achieving selectivity might be challenging.

-

Catalytic Hydrogenation: Under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), the naphthalene ring is more likely to be reduced than the cyclopropane ring. Cleavage of the cyclopropyl group would likely require more forcing conditions.

-

Thermal Rearrangements: At high temperatures, the cyclopropane ring can undergo rearrangement. For this compound, this could potentially lead to isomerization to other cyclic or acyclic structures, although specific studies on this substrate are lacking.

Role in Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry.[3] It is often introduced to:

-

Enhance Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.

-

Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, leading to a more favorable interaction with a biological target.

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can affect a molecule's lipophilicity, solubility, and other properties relevant to its pharmacokinetic profile.

While this compound itself is not a known therapeutic agent, it serves as an important intermediate in the synthesis of more complex molecules with potential biological activity, including fungicides and treatments for disorders of uric acid metabolism and HIV infections.[3]

Conclusion

The cyclopropyl group in this compound is a site of latent reactivity, poised for transformations that can lead to a variety of interesting and potentially useful molecular architectures. While direct experimental data on the reactivity of the parent compound is limited, established principles of cyclopropane chemistry and studies on closely related arylcyclopropane systems provide a strong foundation for predicting its behavior. The susceptibility of the cyclopropyl ring to acid-catalyzed and photochemical ring-opening reactions offers promising avenues for synthetic exploration. As a building block in drug discovery, the cyclopropylnaphthalene scaffold holds potential for the development of novel therapeutic agents with improved metabolic stability and target affinity. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential.

References

A Comprehensive Review of 1-Cyclopropylnaphthalene and its Analogs: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile template for the design of molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Concurrently, the incorporation of a cyclopropyl group into drug candidates has become an increasingly utilized strategy in drug discovery. The unique structural and electronic properties of the cyclopropyl ring—such as its planar nature, short C-C bonds with enhanced π-character, and strong C-H bonds—can significantly improve a molecule's pharmacological profile.[1][2] The cyclopropyl moiety is known to enhance metabolic stability, increase potency, improve brain permeability, and reduce off-target effects.[1][2]

This technical guide provides a comprehensive literature review of 1-cyclopropylnaphthalene and its analogs, focusing on their synthesis, physicochemical properties, and known biological activities. While direct and extensive biological data for this compound itself is limited in the public domain, this review extrapolates its potential therapeutic applications by examining related compounds that feature either the cyclopropyl or naphthalene moiety, or both. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting areas for future investigation into this promising class of compounds.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C₁₃H₁₂. It is a solid at room temperature and is characterized by its naphthalene core substituted with a cyclopropyl group at the 1-position.[3] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 25033-19-6 | [4] |

| Molecular Formula | C₁₃H₁₂ | [4] |

| Molecular Weight | 168.23 g/mol | [4] |

| Boiling Point | 152-154 °C (at 18 Torr) | |

| Density | 1.110 g/cm³ | |

| Storage Condition | Sealed in dry, Room Temperature |

Synthesis of this compound and Its Analogs

Several synthetic routes have been reported for the preparation of this compound and its derivatives. The choice of method often depends on the desired substitution pattern on the naphthalene ring.

Corey-Chaykovsky Cyclopropanation

One direct approach to synthesize cyclopropylnaphthalene derivatives is the Corey-Chaykovsky reaction. This method involves the reaction of a sulfur ylide with an electron-deficient alkene. For example, 1-cyclopropyl-2-nitronaphthalene can be efficiently synthesized from 2-nitronaphthalene, which acts as a Michael acceptor for the cyclopropanating reagent.

Materials:

-

2-Nitronaphthalene

-

Trimethylsulfoxonium iodide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve trimethylsulfoxonium iodide in anhydrous DMSO.

-

Add potassium tert-butoxide to the solution and stir to form the sulfur ylide.

-

Add 2-nitronaphthalene to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield 1-cyclopropyl-2-nitronaphthalene.

Multi-step Synthesis from 2-Naphthol

A versatile multi-step synthesis for 1-cyclopropyl-2-aminonaphthalene starting from the readily available 2-naphthol has also been described. This pathway involves functionalization of the naphthalene core, introduction of the cyclopropyl group via a cross-coupling reaction, and subsequent conversion to the desired amino group.

Step 1: Bromination of 2-Naphthol

-

Selectively brominate 2-naphthol at the C1 position to yield 1-bromo-2-naphthol.

Step 2: O-Methylation

-

Protect the hydroxyl group of 1-bromo-2-naphthol as a methyl ether to prevent interference in the subsequent cross-coupling reaction. This is achieved by reacting 1-bromo-2-naphthol with a methylating agent (e.g., dimethyl sulfate) in the presence of a base.

Step 3: Suzuki-Miyaura Cross-Coupling

-

In a Schlenk flask, combine 1-bromo-2-methoxynaphthalene, cyclopropylboronic acid, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., a phosphine ligand).

-

Add a base such as anhydrous potassium carbonate or cesium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add degassed toluene and a small amount of degassed water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until the starting material is consumed (monitored by GC-MS or LC-MS).

-

After cooling, work up the reaction mixture to isolate 1-cyclopropyl-2-methoxynaphthalene.

Step 4: Demethylation

-

Dissolve 1-cyclopropyl-2-methoxynaphthalene in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of boron tribromide in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by adding it to a mixture of ice and water.

-

Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Dry and concentrate to yield 1-cyclopropyl-2-naphthol.

Step 5: Amination

-

In a sealed vessel, heat 1-cyclopropyl-2-naphthol with concentrated aqueous ammonia at 140-150 °C for 24-48 hours with stirring.

-

After cooling, basify the reaction mixture with a strong base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid product and wash it with water.

-

The crude 1-cyclopropyl-2-aminonaphthalene can be purified by recrystallization.

Biological Activities and Therapeutic Potential

While specific quantitative biological data for this compound is scarce in publicly available literature, the known activities of related naphthalene and cyclopropane-containing compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Activity

Naphthalene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1] Similarly, the cyclopropane moiety is found in numerous compounds with demonstrated antitumor properties.[5] For instance, certain 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of the U937 human myeloid leukemia cell line.[5]

Given the anticancer potential of both the naphthalene and cyclopropane scaffolds, it is plausible that this compound and its analogs could exhibit cytotoxic or antiproliferative activity against cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Test compound (e.g., this compound analog)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6]

-

Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Naphthalene derivatives are known to possess a broad spectrum of antimicrobial activities.[8] For instance, certain 1-aminoalkyl-2-naphthols have demonstrated potent antibacterial activity against multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL.[9] The cyclopropane ring is also a key structural feature in many compounds with antibacterial and antifungal properties.[10] Amide derivatives containing a cyclopropane ring have shown promising antifungal activity against Candida albicans, with MIC₈₀ values of 16 μg/mL.

The combination of these two pharmacophores in this compound analogs suggests a high probability of antimicrobial efficacy.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compound

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound and a standard antibiotic in a suitable solvent.[13]

-

Dispense sterile broth into the wells of a 96-well plate.[12]

-

Perform a two-fold serial dilution of the test compound and the control antibiotic across the wells of the plate.[12]

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard) and dilute it to the final desired concentration.[13]

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[12]

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[13]

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, area of medicinal chemistry. The convergence of the privileged naphthalene scaffold with the beneficial pharmacokinetic and pharmacodynamic properties conferred by the cyclopropyl group provides a strong rationale for their investigation as novel therapeutic agents. While this review has highlighted the synthetic accessibility and the potential for significant anticancer and antimicrobial activities based on related compounds, a clear gap exists in the literature regarding the direct biological evaluation of this compound and its simple derivatives.

Future research should focus on the systematic synthesis of a library of this compound analogs with diverse substitution patterns on the naphthalene ring. These compounds should then be subjected to a comprehensive biological screening campaign to elucidate their cytotoxic and antimicrobial profiles. Mechanistic studies to identify their molecular targets and signaling pathways will be crucial for their further development. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The data generated from these studies will be invaluable in establishing structure-activity relationships and in optimizing lead compounds for preclinical development. The exploration of this chemical space holds considerable promise for the discovery of new and effective drugs to address unmet medical needs.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. This compound | C13H12 | CID 14668693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 1-Cyclopropylnaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal applications of 1-cyclopropylnaphthalene derivatives. The unique structural combination of a planar naphthalene ring and a strained cyclopropyl group offers a compelling scaffold for the development of novel therapeutic agents. The cyclopropyl moiety can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile of drug candidates.[1][2] This document details synthetic protocols and highlights the biological significance of this class of compounds.

Medicinal Chemistry Perspective

The incorporation of a cyclopropyl ring into drug molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties.[1] This small, strained ring can act as a bioisostere for other groups like vinyl or dimethyl, influencing the molecule's conformation and electronic properties.[1] Specifically, the cyclopropyl group can increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3]

This compound derivatives are important intermediates in the synthesis of fungicides and pharmaceutically active compounds.[4] They have been investigated for the treatment of disorders related to uric acid metabolism and for HIV infections.[4] The naphthalene core itself is present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

Synthesis of this compound Derivatives